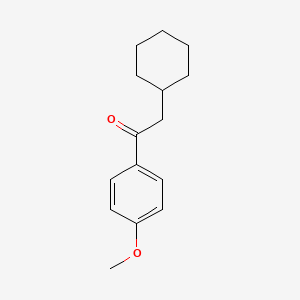![molecular formula C18H28Si2 B14607269 [Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane) CAS No. 57754-03-7](/img/structure/B14607269.png)
[Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane) is a compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two trimethylsilane groups attached to the naphthalene core via methylene bridges. It is of interest in various fields of chemistry due to its unique structural and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane) typically involves the reaction of naphthalene derivatives with trimethylsilyl reagents. One common method includes the use of naphthalene-1,8-dibromide as a starting material, which undergoes a reaction with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,8-diylbis(methylene) derivatives with different functional groups.
Substitution: The trimethylsilane groups can be substituted with other functional groups through reactions with appropriate reagents.
Coupling Reactions: The methylene bridges can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, and organometallic reagents for substitution and coupling reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthalene-1,8-diylbis(methylene) derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a variety of functional groups onto the naphthalene core .
Aplicaciones Científicas De Investigación
[Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane) has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of [Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane) involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or material science applications .
Comparación Con Compuestos Similares
Similar Compounds
- Naphthalene-1,8-diylbis(methylene)bis(trimethylsilane)
- Naphthalene-2,6-diylbis(methylene)bis(trimethylsilane)
- Naphthalene-2,7-diylbis(methylene)bis(trimethylsilane)
Uniqueness
[Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane) is unique due to the specific positioning of the trimethylsilane groups on the naphthalene core. This positioning influences the compound’s electronic properties and reactivity, making it distinct from other similar compounds.
Propiedades
Número CAS |
57754-03-7 |
|---|---|
Fórmula molecular |
C18H28Si2 |
Peso molecular |
300.6 g/mol |
Nombre IUPAC |
trimethyl-[[8-(trimethylsilylmethyl)naphthalen-1-yl]methyl]silane |
InChI |
InChI=1S/C18H28Si2/c1-19(2,3)13-16-11-7-9-15-10-8-12-17(18(15)16)14-20(4,5)6/h7-12H,13-14H2,1-6H3 |
Clave InChI |
DJRMKRFAVQRGNP-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CC1=CC=CC2=C1C(=CC=C2)C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


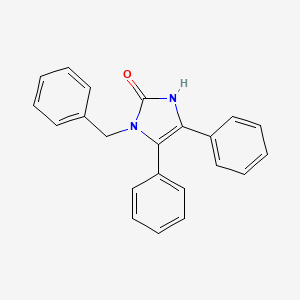
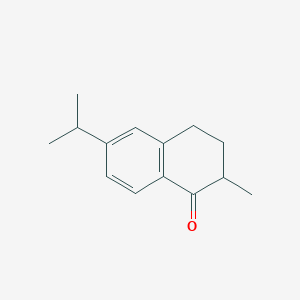
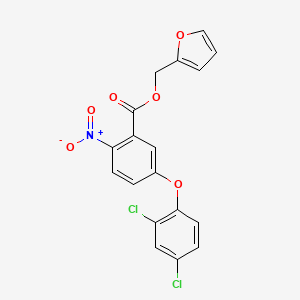

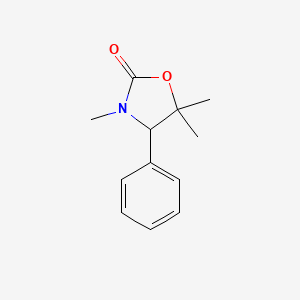
![4-[(Hexylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL](/img/structure/B14607226.png)
![2-[3-[(5-Nitropyridin-2-yl)amino]pyridin-2-yl]sulfanylacetic acid](/img/structure/B14607231.png)
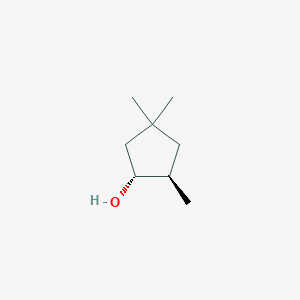
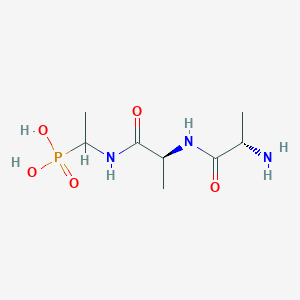
![7-Methyl-2,6-diphenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B14607244.png)

![3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl-](/img/structure/B14607263.png)
![2-({4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methylidene)cyclopentan-1-one](/img/structure/B14607264.png)
